molecular formula C18H18N2O3S B1373738 N-[(4-cyanophenyl)methanesulfonyl]-2-methyl-2-phenylpropanamide CAS No. 1252490-44-0

N-[(4-cyanophenyl)methanesulfonyl]-2-methyl-2-phenylpropanamide

Cat. No.: B1373738
CAS No.: 1252490-44-0
M. Wt: 342.4 g/mol
InChI Key: XMYMNKWZSKOOCH-UHFFFAOYSA-N
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Description

N-[(4-cyanophenyl)methanesulfonyl]-2-methyl-2-phenylpropanamide is a chemical compound with the molecular formula C18H18N2O3S and a molecular weight of 342.42 g/mol . This compound is known for its unique structure, which includes a cyanophenyl group, a methanesulfonyl group, and a phenylpropanamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-cyanophenyl)methanesulfonyl]-2-methyl-2-phenylpropanamide typically involves the reaction of (4-cyanophenyl)methanesulfonyl chloride with 2-methyl-2-phenylpropanamide . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(4-cyanophenyl)methanesulfonyl]-2-methyl-2-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.

    Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-[(4-cyanophenyl)methanesulfonyl]-2-methyl-2-phenylpropanamide is utilized in several scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-cyanophenyl)methanesulfonyl]-2-methyl-2-phenylpropanamide involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methanesulfonyl group can enhance the compound’s solubility and stability, facilitating its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-cyanophenyl)methanesulfonyl]-2-methyl-2-phenylpropanamide
  • (4-cyanophenyl)methanesulfonyl chloride
  • N-(4-cyanophenyl)methanesulfonamide

Uniqueness

This compound is unique due to its combination of a cyanophenyl group and a methanesulfonyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it valuable for various research applications .

Properties

IUPAC Name

N-[(4-cyanophenyl)methylsulfonyl]-2-methyl-2-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-18(2,16-6-4-3-5-7-16)17(21)20-24(22,23)13-15-10-8-14(12-19)9-11-15/h3-11H,13H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYMNKWZSKOOCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(=O)NS(=O)(=O)CC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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